molecular formula C24H26N2O2 B1209514 Carmoxirole CAS No. 98323-83-2

Carmoxirole

Cat. No. B1209514
CAS RN: 98323-83-2
M. Wt: 374.5 g/mol
InChI Key: AFSOIHMEOKEZJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific details on the synthesis of Carmoxirole were not directly found, the synthesis of complex organic compounds often involves multi-step reactions, including homocoupling and catalytic processes. For example, a copper-catalyzed homocoupling of ketoxime carboxylates has been developed for the synthesis of symmetrical pyrroles, demonstrating the type of innovative synthetic methodologies that could potentially apply to compounds like Carmoxirole (Ran, Ren, Wang, & Guan, 2014)(Ran et al., 2014).

Molecular Structure Analysis

Carmoxirole's molecular structure would be characterized by its functional groups and molecular geometry, which dictate its chemical behavior and biological interactions. Although specific details on Carmoxirole's structure analysis are not provided, compounds like it often undergo detailed molecular simulation studies to predict properties such as vapor-liquid equilibria, critical state properties, and molecular interactions (Bhattacharjee & Adhikari, 2021)(Bhattacharjee & Adhikari, 2021).

Chemical Reactions and Properties

The reactivity of Carmoxirole, like that of other organic compounds, would involve its interaction with various reagents under different conditions. Studies on compounds with similar structures, such as carvacrol and thymol, indicate that modifications to their structures can significantly impact their biological activities and chemical properties, suggesting a potential area of research for understanding Carmoxirole's reactivity and function (Natal et al., 2021)(Natal et al., 2021).

Physical Properties Analysis

The physical properties of Carmoxirole, including its solubility, melting point, and vapor pressure, are essential for its characterization and application in various fields. While specific data on Carmoxirole were not found, the analysis of similar compounds through molecular simulation provides insights into their coexistence properties and behavior under different environmental conditions (Harini, Bhattacharjee, & Adhikari, 2022)(Harini, Bhattacharjee, & Adhikari, 2022).

Chemical Properties Analysis

The chemical properties of Carmoxirole, including its reactivity with other substances, stability, and degradation pathways, are crucial for understanding its potential applications and safety profile. Research on similar compounds reveals that structural modifications can lead to significant changes in their biological and chemical activities, offering a framework for investigating Carmoxirole's chemical properties (Natal et al., 2021)(Natal et al., 2021).

Scientific Research Applications

Hemodynamic and Neurohormonal Effects

  • Carmoxirole in Heart Failure : Carmoxirole, a DA2 receptor agonist, has been studied for its effects on neurohormones and hemodynamics in patients with heart failure. It was found to modulate sympathetic activation, leading to reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide (ANP). Higher doses also decreased plasma renin activity. These changes were associated with improvements in cardiac function and reductions in ventricular filling pressures (van der Ent, van den Heuvel, & Remme, 2004).

Pharmacokinetics and Clinical Experiences

  • Pharmacokinetics and Antihypertensive Properties : Carmoxirole's pharmacokinetic properties have been summarized, noting its rapid absorption and metabolism in humans. It is largely excreted by the kidneys, with a plasma half-life of 5.5 hours. In patients with hypertension, carmoxirole reduced blood pressure for at least 8 hours after administration and continued to show antihypertensive effects with repeated use (Meyer et al., 1992).

Platelet Aggregation

  • Inhibition of Platelet Aggregation : Studies on carmoxirole have shown its potential as an antihypertensive agent with antithrombotic properties. It was observed to inhibit platelet aggregation in vitro and ex vivo, reducing the velocity of 5-hydroxytryptamine induced platelet aggregation (Kirsten et al., 1995).

Dopamine Receptor Modulation

  • Modulation of Noradrenaline Release : The effects of carmoxirole on noradrenaline release were explored in human and rat cortical kidney slices. It was found to inhibit noradrenaline release from human renal sympathetic nerves, suggesting a role in the modulation of prejunctional D2-receptors (Rump et al., 2005).

Neurochemical Profile

  • Antihypertensive Mechanism of Action : Carmoxirole, through its action on dopamine2-receptors, primarily lowers blood pressure by inhibiting noradrenaline release from sympathetic nerve endings. This effect is more pronounced at lower rates of sympathetic nerve discharge (Haeusler et al., 1992).

Safety And Hazards

The safety data sheet for Carmoxirole hydrochloride indicates that it is for research use only . It is not intended for human or veterinary use .

Relevant Papers Several papers have been published on Carmoxirole. One study investigated the role of spinally located dopamine D2 receptors in the regulation of the blood glucose level in mice . Another study examined the neurohumoral response to Carmoxirole in patients with chronic moderate heart failure .

properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSOIHMEOKEZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043892
Record name Carmoxirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carmoxirole

CAS RN

98323-83-2
Record name Carmoxirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98323-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmoxirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmoxirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARMOXIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1 g of NaBH4 in 20 ml of water is added, with stirring, to a solution of 4.51 g of 1-[4-(5-carboxy-3-indolyl)-butyl]-4-phenylpyridinium bromide [obtainable from 3-(4-bromobutyl)-indole-5-carboxylic acid and 4-phenylpyridine] in 50 ml of 1N NaOH, and stirring is continued for a further 3 hours at 60°. Working up in the customary manner gives 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-[4-(5-carboxy-3-indolyl)-butyl]-4-phenylpyridinium bromide
Quantity
4.51 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 37.3 g of 3-[4-(4-phenyl-1,2,3,6tetrahydropyridyl)-butyl]-5-carbamoylindole, 27.1 g of NaOH, 525 ml of water and 450 ml of diethylene glycol monoethyl ether is boiled with stirring for 16 hours. The mixture is cooled, worked up in the customary manner and acidified to give 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
3-[4-(4-phenyl-1,2,3,6tetrahydropyridyl)-butyl]-5-carbamoylindole
Quantity
37.3 g
Type
reactant
Reaction Step One
Name
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4.68 g of methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate [obtainable from methyl 1-benzenesulfonyl-3-(4-chlorobutyl)-indole-5-carboxylate and 4-phenyl-1,2,3,6-tetrahydropyridine] are boiled with 1 g of KOH in 7 ml of water and 14 ml of ethanol for 16 hours, and the mixture is concentrated and worked up in the customary manner to give 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
methyl 1-benzenesulfonyl-3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylate
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carmoxirole
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Carmoxirole

Citations

For This Compound
111
Citations
LC Rump, K Wilde, C Bohmann… - … archives of pharmacology, 1992 - Springer
… Carmoxirole (0.003 and 0.03 μmol/l) did not alter and carmoxirole (0.3 μmol/l) even … , however, pressor responses to RNS were markedly reduced by carmoxirole (0.003–0.3 μmol/l). …
Number of citations: 30 link.springer.com
AF Haase, HE Greiner, CA Seyfried - Naunyn-Schmiedeberg's archives of …, 1991 - Springer
A new potential antihypertensive drug, EMD 45609 (carmoxirole), has been characterized in various in vivo and in vitro models. EMD 45609 displayed high affinity for dopamine D 2 -…
Number of citations: 12 link.springer.com
LC Rump, E Schwertfeger, U Schaible… - European Journal of …, 1993 - Springer
… carmoxirole (0.03 gM) did not and carmoxirole (0.3 gM) even enhanced noradrenaline release, but, as in the present study in human kidney cortex, both concentrations of carmoxirole …
Number of citations: 10 link.springer.com
G Marchese, S Ruiu, P Casti, F Bartholini… - European journal of …, 2002 - Elsevier
… Carmoxirole was proven to reduce basal prolactin blood … In the present paper, we evaluated the possibility that carmoxirole … For this purpose, we compared the effect of carmoxirole and …
Number of citations: 10 www.sciencedirect.com
R Kirsten, M Breidert, K Sparwasser… - … journal of clinical …, 1995 - europepmc.org
… carmoxirole inhibited the adrenaline induced aggregation velocity by 10%: Increasing the carmoxirole … Carmoxirole itself caused a weak aggregating effect on human platelets in vitro. …
Number of citations: 4 europepmc.org
DA Brott, JL Werkheiser, P Campbell… - Basic & clinical …, 2012 - Wiley Online Library
… In this study, there is a possibility that the carmoxirole treatment acutely displaced … achieved for a brief period before inhibition by carmoxirole was achieved. This stimulatory effect may …
Number of citations: 5 onlinelibrary.wiley.com
M van der Ent, AFM Van den Heuvel… - Cardiovascular drugs and …, 1998 - Springer
… Also, only the acute effects of carmoxirole were studied. Therefore, extrapolation to larger … agonist carmoxirole is well tolerated by patients with heart failure. Carmoxirole modulates …
Number of citations: 5 link.springer.com
P Lijnen, V Petrov, T Tjandramaga… - Methods and findings …, 1993 - europepmc.org
… Surprisingly, no significant effect of carmoxirole was found on the circulating plasma … also not changed during carmoxirole administration. No significant effect of carmoxirole could be …
Number of citations: 2 europepmc.org
JS Hong, JH Feng, JK Lee, HJ Lee, YB Sim… - Pharmacological …, 2020 - Springer
… carmoxirole (D 2 receptor agonist) caused an elevation of the blood glucose level in a dose-dependent manner. Carmoxirole-… by carmoxirole. The plasma insulin level was elevated by …
Number of citations: 3 link.springer.com
EH Schlenker, HD Schultz - C29. CONTROL OF VENTILATION …, 2010 - atsjournals.org
Introduction/Rationale: exhibit a higher prevalence of sleep apnea and decreased ventilatory responses to hypoxia relative to euthyroid patients. Hypothyroidism can also affect the …
Number of citations: 0 www.atsjournals.org

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